molecular formula C24H26N2O5 B11633625 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11633625
M. Wt: 422.5 g/mol
InChI Key: BGDCXYQVUYTCBG-LSDHQDQOSA-N
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Description

This compound belongs to the class of dihydropyrrolone derivatives, characterized by a bicyclic pyrrolone core substituted with a 4-methoxybenzoyl group at position 4, a phenyl group at position 5, and a morpholinylethyl chain at position 1.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+

InChI Key

BGDCXYQVUYTCBG-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Hydroxy and Methoxybenzoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Morpholinyl and Phenyl Groups: These groups can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer biological activity, making it a candidate for therapeutic development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may act as an agonist or antagonist at specific receptors.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents at positions 4, 5, and the morpholinylalkyl chain. Below is a detailed comparison based on substituent variations and inferred physicochemical/biological implications:

Table 1: Substituent Variations Across Analogous Compounds

Compound ID / RN Position 4 Substituent Position 5 Substituent Morpholinyl Chain Key Structural Differences
Target Compound 4-methoxybenzoyl Phenyl 2-(morpholin-4-yl)ethyl Reference structure
4-(3-Fluoro-4-methoxybenzoyl)... (951953-63-2) 3-fluoro-4-methoxybenzoyl 2-pyridinyl 3-(morpholin-4-yl)propyl Fluorine addition (enhanced electronegativity), pyridinyl vs. phenyl (polarity), longer chain (flexibility)
4-(3-Fluoro-4-methoxybenzoyl)... (616213-09-3) 3-fluoro-4-methoxybenzoyl 4-methylphenyl 3-(morpholin-4-yl)propyl Methyl group on phenyl (increased lipophilicity)
3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)... (433247-00-8) 4-methoxy-2-methylbenzoyl 3-pyridinyl 2-(morpholin-4-yl)ethyl Methyl at benzoyl ortho-position (steric hindrance), pyridinyl vs. phenyl

Key Observations:

Aromatic Substituent Polarity : Replacement of phenyl (target) with pyridinyl () introduces a polar nitrogen, likely enhancing solubility and hydrogen-bonding capacity.

Chain Length and Flexibility : The morpholinylpropyl chain in vs. ethyl in the target compound may influence conformational stability and interactions with hydrophobic pockets in biological targets.

Steric Modifications : The 2-methyl group on the benzoyl ring in could sterically hinder interactions, reducing binding efficiency compared to the target compound.

Computational and Experimental Insights from Referenced Tools

While direct biological data are absent, the structural analysis tools cited in the evidence provide frameworks for inferring properties:

  • SHELX : Used for crystallographic refinement, suggesting these compounds may have resolved crystal structures to confirm substituent orientations.
  • Multiwfn : Enables electron density topology analysis, which could predict reactive sites (e.g., hydroxyl group at position 3) or charge distribution differences between analogs.

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups such as hydroxyl and methoxy, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C28H32N2O6C_{28}H_{32}N_{2}O_{6} and a molecular weight of approximately 492.6 g/mol. Its structure includes a pyrrolone core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The detailed synthetic pathway is crucial for understanding how modifications can lead to changes in biological activity.

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For example, compounds with similar motifs have demonstrated:

  • Inhibition of cell proliferation : Studies have shown that these compounds can reduce the growth rate of various cancer cell lines, including ovarian cancer cells (SKOV-3) .
  • Induction of apoptosis : Mechanistic studies suggest that these compounds may trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of specific enzymes : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Modulation of gene expression : Research has shown that treatment with related compounds can alter the expression levels of genes associated with apoptosis and cell migration .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
3-hydroxy-N-(4-methoxyphenyl)-N'-[3-(morpholin-4-yl)propyl]ureaUrea linkage instead of pyrroloneAnticancer activity
5-(4-fluorophenyl)-3-hydroxy-N-[3-(morpholin-4-yl)propyl]pyrrolidineFluorinated phenyl groupEnhanced receptor affinity
3-hydroxy-N-[3-(morpholin-4-yl)propyl]-N'-(4-methylbenzoyl)ureaUrea linkage with methyl substitutionNeuroprotective effects

This table illustrates how variations in functional groups can influence biological activities and therapeutic potentials.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating various conditions:

  • Anti-cancer activity : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models.
  • Neuroprotective effects : Research indicates that some analogs may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative diseases.

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